5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione
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Overview
Description
5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-D]pyrimidines This compound is characterized by the presence of a difluorophenyl group, a methylsulfanyl group, and a pyrido[2,3-D]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-D]pyrimidine core.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorophenyl halide reacts with the pyrido[2,3-D]pyrimidine core.
Addition of the Methylsulfanyl Group: The methylsulfanyl group is added via a thiolation reaction, where a methylthiol reagent reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[2,3-D]pyrimidine core, potentially leading to the formation of dihydropyrido[2,3-D]pyrimidine derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrido[2,3-D]pyrimidine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione is investigated for its potential as a bioactive molecule. It may exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used as a precursor for the synthesis of advanced materials. Its unique chemical properties make it suitable for applications in material science, including the development of polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Difluorophenyl)-2-(methylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione
- 5-(2,4-Difluorophenyl)-2-(ethylsulfanyl)-3H,4H,5H,6H,7H,8H-pyrido[2,3-D]pyrimidine-4,7-dione
- This compound
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its structural framework. The presence of both the difluorophenyl and methylsulfanyl groups imparts distinct chemical and biological properties, differentiating it from other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H11F2N3O2S |
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Molecular Weight |
323.32 g/mol |
IUPAC Name |
5-(2,4-difluorophenyl)-2-methylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C14H11F2N3O2S/c1-22-14-18-12-11(13(21)19-14)8(5-10(20)17-12)7-3-2-6(15)4-9(7)16/h2-4,8H,5H2,1H3,(H2,17,18,19,20,21) |
InChI Key |
LAACZRNAMVMONV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(CC(=O)N2)C3=C(C=C(C=C3)F)F)C(=O)N1 |
Origin of Product |
United States |
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